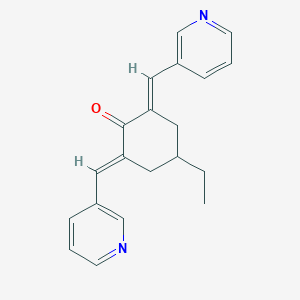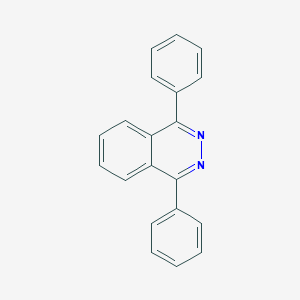
MCB-613
概要
説明
MCB-613は、4-エチルシクロヘキサノンであり、2位と6位にピリジン-3-イルメチレン基が置換されています。これは、ステロイドレセプターコアクチベーター(SRCs)の強力な低分子刺激剤です。this compoundは、SRCsの他のコアクチベーターとの相互作用を高め、活性酸素種の生成に伴う小胞体ストレスを著しく誘導します。 がん細胞はSRCsを過剰発現し、その成長に依存しているため、this compoundはがん細胞に選択的に過剰なストレスを誘導するために使用できます .
科学的研究の応用
MCB-613 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the behavior of cyclic ketones and their interactions with other molecules.
Biology: The compound is used to investigate the role of steroid receptor coactivators in cellular processes and their interactions with other proteins.
Medicine: this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to selectively induce stress in cancer cells. .
作用機序
MCB-613は、ステロイドレセプターコアクチベーターの転写活性を超刺激することにより効果を発揮します。これは、SRCsと他のコアクチベーター間の相互作用を高め、小胞体ストレスの著しい誘導と活性酸素種の生成につながります。 この過剰なストレスは、異常な細胞ストレスを誘導することにより、がん細胞を選択的に殺します . This compoundの分子標的には、さまざまな細胞シグナル伝達経路に関与するSRC-1、SRC-2、およびSRC-3が含まれます .
類似化合物の比較
This compoundは、ステロイドレセプターコアクチベーターを超刺激し、がん細胞に選択的なストレスを誘導する能力においてユニークです。類似の化合物には以下が含まれます。
SRC-1阻害剤: SRC-1活性を阻害しますが、this compoundと同じレベルのストレスを誘導しません。
SRC-2阻害剤: 異なる作用機序を持つSRC-2を標的とする化合物。
SRC-3阻害剤: SRC-3活性を阻害しますが、this compoundの超刺激効果がありません.
This compoundは、SRCsの強力な刺激とがん細胞を選択的に標的とする能力により、がん治療の有望な候補となっています .
生化学分析
Biochemical Properties
MCB-613 interacts with steroid receptor coactivators (SRCs), which are proteins that interact with nuclear receptors and other transcription factors to drive target gene expression . This compound increases SRCs’ interactions with other coactivators . This interaction leads to the super-stimulation of SRCs’ transcriptional activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In cancer cells, it overstimulates SRC activity, leading to excessive generation of reactive oxygen species (ROS), cell stress, and death by a process called paraptosis . In cardiac cells, this compound has been shown to attenuate pathological remodeling post-myocardial infarction (MI). It decreases infarct size, apoptosis, hypertrophy, and fibrosis while maintaining significant cardiac function .
Molecular Mechanism
This compound selectively and reversibly binds to SRCs . This binding greatly enhances SRC transcriptional activity . In cancer cells, this overstimulation leads to the generation of ROS, causing cell stress and death . In cardiac cells, this compound inhibits macrophage inflammatory signaling and interleukin 1 (IL-1) signaling, attenuates fibroblast differentiation, and promotes Tsc22d3-expressing macrophages .
Temporal Effects in Laboratory Settings
This compound has been shown to have lasting effects when administered post-MI. It induces lasting protection from adverse remodeling
Dosage Effects in Animal Models
This compound has been tested in mouse models of myocardial infarction. When administered within hours post-MI, it has been shown to decrease infarct size, apoptosis, hypertrophy, and fibrosis while maintaining significant cardiac function .
Metabolic Pathways
It is known that this compound markedly induces ER stress coupled to the generation of ROS .
Subcellular Localization
Given its interactions with SRCs, it is likely that it localizes to the nucleus where it can interact with these transcriptional coactivators .
準備方法
合成経路と反応条件
MCB-613は、4-エチル-2,6-ビス-ピリジン-3-イルメチレン-シクロヘキサノンとしても知られており、多段階プロセスによって合成されます。合成には、特定の反応条件下での4-エチルシクロヘキサノンとピリジン-3-イルメチレン基の縮合が含まれます。 詳細な合成経路と反応条件は、機密情報であり、公表されていません .
工業生産方法
This compoundの工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 この化合物は通常、固体形で生産され、安定性を維持するために-20°Cで保存されます .
化学反応の分析
反応の種類
MCB-613は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、活性酸素種を生成するために酸化することができます。
還元: この化合物は、特定の条件下で還元反応を起こすことができます。
一般的な試薬と条件
This compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、ジメチルスルホキシド(DMSO)やエタノールなどのさまざまな溶媒が含まれます。 反応は通常、所望の結果を確実に得るために、制御された温度と圧力条件下で行われます .
生成される主な生成物
This compoundの反応から生成される主な生成物には、さまざまな酸化および還元誘導体、ならびに修飾されたピリジン-3-イルメチレン基を持つ置換化合物が含まれます .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: this compoundは、環状ケトンの挙動とその他の分子との相互作用を調べるためのモデル化合物として使用されます。
生物学: この化合物は、細胞プロセスにおけるステロイドレセプターコアクチベーターの役割とその他のタンパク質との相互作用を調査するために使用されます。
医学: this compoundは、がん細胞に選択的にストレスを誘導する能力があるため、がん治療の潜在的な治療薬として研究されています。 .
産業: This compoundは、ステロイドレセプターコアクチベーターを標的とする新しい薬物や治療薬の開発に使用されています.
類似化合物との比較
MCB-613 is unique in its ability to super-stimulate steroid receptor coactivators and induce selective stress in cancer cells. Similar compounds include:
SRC-1 inhibitors: Compounds that inhibit SRC-1 activity but do not induce the same level of stress as this compound.
SRC-2 inhibitors: Compounds targeting SRC-2 with different mechanisms of action.
SRC-3 inhibitors: Compounds that inhibit SRC-3 activity but lack the super-stimulation effect of this compound.
This compound stands out due to its potent stimulation of SRCs and its ability to selectively target cancer cells, making it a promising candidate for cancer therapy .
特性
IUPAC Name |
(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBSCBVEHMETSA-GDAWTGGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C/C(=C\C2=CN=CC=C2)/C(=O)/C(=C/C3=CN=CC=C3)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: MCB-613 exhibits a multifaceted mode of action, interacting with different targets depending on the cellular context.
ANone: Preclinical studies using animal models have shown encouraging results:
A: While this compound shows promise in preclinical cancer models, research on specific resistance mechanisms is still in its early stages. The current understanding revolves around its interaction with KEAP1 and the NRF2 pathway. Surprisingly, NRF2 knockout, which would typically sensitize cells to oxidative stress, actually increased sensitivity to this compound . This unexpected finding suggests that this compound's anticancer effects might involve an alternative KEAP1 substrate, and further investigations are needed to uncover the detailed mechanisms of action and potential resistance pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![spiro[1H-2-benzofuran-3,2'-oxolane]](/img/structure/B161055.png)












